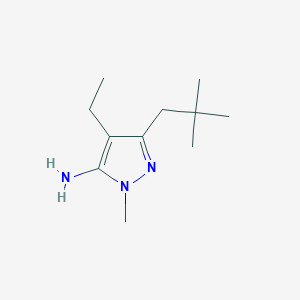

3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

5-(2,2-dimethylpropyl)-4-ethyl-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-6-8-9(7-11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3 |

InChI Key |

HAPUXYKOPSKDRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1CC(C)(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction parameters and reduce production time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

Substitution: Halogens, alkylating agents; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives. Substitution reactions can result in various substituted pyrazoles with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Activity

Research has indicated that pyrazole derivatives can exhibit antihypertensive effects. A study highlighted the synthesis of pyrazole derivatives that showed significant reductions in blood pressure in spontaneously hypertensive rats. These compounds demonstrated mechanisms involving vascular reactivity and baroreflex sensitivity, suggesting potential applications in managing hypertension .

2. Anticancer Properties

Pyrazole derivatives have been investigated for their anticancer effects. Various studies have reported that these compounds can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. For instance, a specific derivative was shown to inhibit the growth of breast cancer cells through the modulation of apoptosis-related proteins .

3. Neuroprotective Effects

The compound has also been explored for neuroprotective applications. Research focusing on Parkinson's disease has indicated that certain pyrazole derivatives can act as antagonists at adenosine A₂A receptors, which are implicated in neurodegenerative processes. These compounds have shown promise in reversing haloperidol-induced catalepsy in animal models, indicating potential benefits in treating Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazol-5-amine Derivatives

The pyrazol-5-amine scaffold is widely utilized in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Key Observations

Substituent Effects on Lipophilicity :

- The target compound’s neopentyl and ethyl groups confer higher lipophilicity compared to aryl-substituted analogs (e.g., 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine). This may improve blood-brain barrier penetration but reduce aqueous solubility .

- Hybrid systems like 5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine balance lipophilicity with polar heterocycles, enhancing drug-like properties .

Hydrogen-Bonding and Bioactivity: The 5-amino group in all analogs serves as a hydrogen-bond donor, critical for target binding. In the triazole-imidazole hybrid (), additional nitrogen atoms enhance interactions with enzymes or receptors . Aryl substituents (e.g., phenyl, thienopyrimidinyl) in analogs like 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine facilitate stacking interactions with aromatic residues in proteins .

Synthetic Methodologies: Many analogs are synthesized via condensation reactions using 1,4-dioxane and triethylamine (e.g., ).

Biological Activity

3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine, also known by its CAS number 1228932-90-8, is a compound of interest due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological effects, particularly in the context of its insecticidal properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₉N₃, with a molecular weight of 181.28 g/mol. The compound features a pyrazole ring substituted with a dimethylpropyl group and an ethyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉N₃ |

| Molecular Weight | 181.28 g/mol |

| CAS Number | 1228932-90-8 |

Insecticidal Properties

Research indicates that compounds similar to this compound exhibit significant insecticidal activity. These pyrazole derivatives are often utilized in agricultural settings as insecticides due to their ability to disrupt the nervous systems of pests. For instance, studies have shown that certain pyrazolecarboxamide derivatives demonstrate effective control over various insect species by targeting specific neurotransmitter pathways .

Therapeutic Potential

In addition to its insecticidal properties, there is growing interest in the therapeutic potential of pyrazole derivatives. Research has explored their effects on various biological targets, including enzymes and receptors involved in disease processes. For example, certain pyrazole compounds have been identified as inhibitors of key enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in cancer and microbial growth .

Study on Pyrazole Derivatives

A comprehensive review highlighted the synthesis and biological activities of various pyrazole derivatives, including those with similar structures to this compound. The study found that these compounds exhibited anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

In Vivo Studies

In vivo studies on related compounds have demonstrated their efficacy against specific pests while showing minimal toxicity to non-target organisms. For instance, one study evaluated the impact of a closely related pyrazole compound on pest populations in agricultural settings, reporting significant reductions in pest numbers without adverse effects on beneficial insects .

The biological activity of this compound is believed to be mediated through the inhibition of key enzymes and receptors involved in neurotransmission and metabolic pathways. The specific interactions at the molecular level are still under investigation but are thought to involve hydrogen bonding and hydrophobic interactions with target proteins .

Q & A

Q. What are the most efficient synthetic routes for preparing 3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine?

The compound can be synthesized via cyclization of substituted hydrazides using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, generated through formylation, oxidation, and acylation steps . Alternative routes involve nucleophilic substitution reactions with aromatic aldehydes under solvent-free conditions, yielding α,β-unsaturated ketones as precursors . Optimization of reaction time, temperature, and base (e.g., cesium carbonate) is critical for improving yields .

Q. How can researchers characterize the structural integrity of this compound?

Structural confirmation relies on spectral techniques:

- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .

- ¹H/¹³C NMR : Resolves substituent positions on the pyrazole ring. For example, methyl groups at C-1 and C-3 appear as singlets in δ 2.1–2.5 ppm, while ethyl groups show triplet/multiplet patterns in δ 1.2–1.4 ppm .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 215) .

Q. What are the standard protocols for purity assessment?

Purity is assessed via:

- HPLC : Using C18 columns with acetonitrile/water gradients.

- Melting point analysis : Sharp melting ranges (e.g., 104–107°C) indicate high crystallinity .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

Key parameters include:

- Catalysts : Copper(I) bromide improves coupling efficiency in nucleophilic substitutions .

- Solvent systems : Dimethyl sulfoxide (DMSO) enhances solubility of iodopyrazole intermediates .

- Temperature control : Reactions at 35°C minimize side-product formation compared to higher temperatures .

- Workup protocols : Acid-base extraction (e.g., HCl washes) and column chromatography (ethyl acetate/hexane gradients) isolate pure products .

Q. What mechanistic insights explain the compound’s reactivity in oxidation and reduction reactions?

- Oxidation : Potassium permanganate selectively oxidizes the pyrazole ring’s C-4 ethyl group to a carbonyl, forming pyrazole oxides. This proceeds via radical intermediates under acidic conditions .

- Reduction : Sodium borohydride reduces the amine group to an imine, while lithium aluminum hydride targets carbonyl intermediates to yield saturated pyrazolidines .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at C-4 improves antimicrobial activity by enhancing membrane penetration .

- Biological assays : In vitro antibacterial testing (e.g., MIC against E. coli) and cytotoxicity profiling (e.g., MTT assays) validate SAR hypotheses .

Q. What experimental designs are recommended for evaluating environmental fate and toxicity?

- Environmental persistence : Use OECD 307 guidelines to study hydrolysis and photodegradation in simulated aquatic systems .

- Ecotoxicology : Acute toxicity tests on Daphnia magna and algal growth inhibition assays (OECD 201/202) assess ecological risks .

- Human health risks : Genotoxicity (Ames test) and metabolic stability (hepatic microsome assays) are prioritized .

Methodological Challenges and Solutions

Q. How do researchers resolve contradictions in spectral data during characterization?

Q. What strategies mitigate side reactions during functionalization?

- Protecting groups : Boc-protection of amines prevents undesired acylation .

- Regioselective catalysis : Palladium catalysts (e.g., Pd(OAc)₂) direct cross-coupling reactions to specific pyrazole positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.